molecular formula C24H25BrN2O3 B496132 2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide

2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide

Cat. No.: B496132
M. Wt: 469.4g/mol
InChI Key: WKJDYFWIAGLDTE-UHFFFAOYSA-N
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Description

2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide is a complex organic compound with a molecular formula of C24H25BrN2O3 and a molecular weight of 469.37 g/mol This compound is characterized by its unique structure, which includes a benzhydrylamino group, a bromo substituent, and an ethoxyphenoxy moiety

Preparation Methods

The synthesis of 2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzhydrylamino intermediate: This step involves the reaction of benzhydrylamine with a suitable alkylating agent to form the benzhydrylamino intermediate.

    Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Ethoxylation: The brominated intermediate undergoes ethoxylation using an ethoxy group donor, such as ethyl iodide, under basic conditions.

    Acetamidation: Finally, the ethoxylated intermediate is reacted with acetic anhydride to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of microwave-assisted synthesis to reduce reaction times and energy consumption .

Chemical Reactions Analysis

2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C24H25BrN2O3

Molecular Weight

469.4g/mol

IUPAC Name

2-[4-[(benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide

InChI

InChI=1S/C24H25BrN2O3/c1-2-29-21-14-17(13-20(25)24(21)30-16-22(26)28)15-27-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,23,27H,2,15-16H2,1H3,(H2,26,28)

InChI Key

WKJDYFWIAGLDTE-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3)Br)OCC(=O)N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3)Br)OCC(=O)N

Origin of Product

United States

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